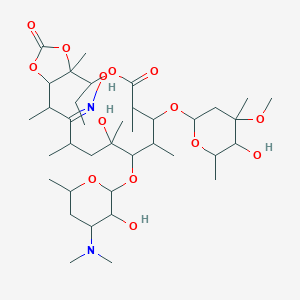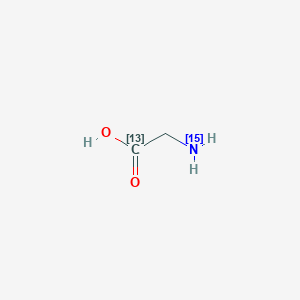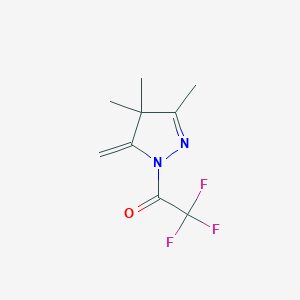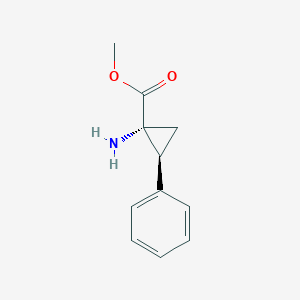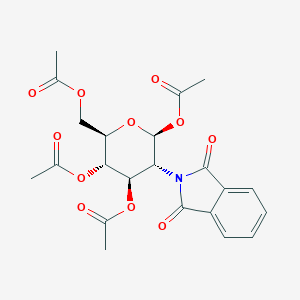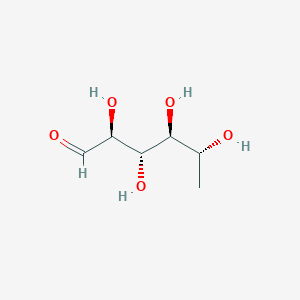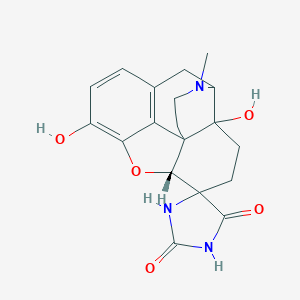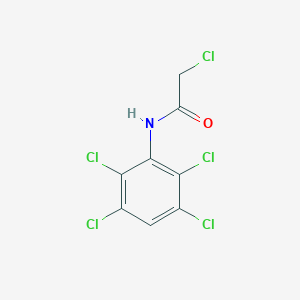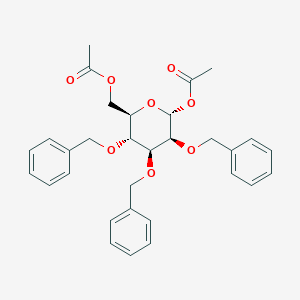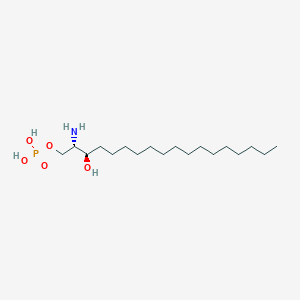
Sphinganine 1-phosphate
Overview
Description
Sphinganine-1-phosphate (d18:0) is a bioactive lipid present in mammals. It is produced from the sphingoid base, sphinganine, in the presence of sphingosine kinase. This compound plays a significant role in various biological processes, including cell signaling and regulation of cellular functions .
Mechanism of Action
Target of Action
Sphinganine 1-phosphate (S1P) is a biologically active sphingolipid metabolite . It primarily targets specific membrane G-protein-coupled receptors (S1PR 1–5) . These receptors are expressed by all cell types, including neurons and glial cells . The expression of S1P receptors and their action depend on the type of cells, their development stage, and the state of the organism .
Mode of Action
S1P exerts both intra- and extracellular activity . Extracellularly, it acts via specific G protein-coupled receptors (S1PR1-S1PR5), mediating proliferation, cell migration, differentiation, and survival . S1P can act as a lipid messenger in a free form or, like other sphingolipids, be incorporated into lipoproteins and be transported into the blood plasma .
Biochemical Pathways
The synthesis of S1P involves the phosphorylation of sphingosine by either of two sphingosine kinases, SPHK1 and SPHK2 . S1P follows one of three pathways :
Pharmacokinetics
S1P is synthesized intracellularly and then exported out of cells by cell-specific transporters . Once exported, chaperone-bound S1P is spatially compartmentalized in the circulatory system . In the plasma, S1P is mainly incorporated into high-density lipoproteins (HDLP) (~50–60%) and albumin (30–40%), and in minor amounts into low-density lipoproteins (LDLP) (8%) and very-low-density lipoproteins (VLDLP) (2–3%) .
Result of Action
S1P regulates the survival of cells and their differentiation, the motility and dynamics of the cytoskeleton, and is involved in the processes of cell migration, proliferation, and autophagy . In the central nervous system (CNS), S1P can perform protective functions and induce survival-stimulating signaling pathways or, conversely, contribute to the development of pathological processes, including neurodegenerative disorders .
Action Environment
The action of S1P is influenced by various environmental factors. For instance, dietary sphingomyelin (SM) is mainly destroyed into sphingosine and sphinganine in the jejunum through a large amount of alk-SMase and nCDase released by the intestinal epithelium and liver, which are rapidly absorbed and metabolized by intestinal mucosal cells to generate S1P . This suggests that diet and gut microbiota may influence the levels and action of S1P. Furthermore, the action of S1P is also influenced by the state of the organism, including the type of cells, their development stage, and overall health .
Biochemical Analysis
Biochemical Properties
Sphinganine 1-phosphate is formed from ceramide, which is composed of a sphingosine and a fatty acid . The synthesis of this compound involves two characterized kinases, namely sphingosine kinase 1 and sphingosine kinase 2 . This compound can be dephosphorylated to sphingosine by sphingosine phosphatases and can be irreversibly degraded by an enzyme, sphingosine phosphate lyase . It acts as an antagonist at the sphingosine-1-phosphate receptor .
Cellular Effects
This compound plays a key role in innate and adaptive immune responses and is closely related to inflammation . It regulates the survival of cells and their differentiation, the motility and dynamics of the cytoskeleton, and is involved in the processes of cell migration, proliferation, and autophagy . This compound can perform protective functions and induce survival-stimulating signaling pathways .
Molecular Mechanism
Extracellular this compound interacts with five GPCRs that are widely expressed and transduce intracellular signals to regulate cellular behavior, such as migration, adhesion, survival, and proliferation . Most of the biological effects of this compound are mediated by signaling through the cell surface receptors .
Temporal Effects in Laboratory Settings
This compound concentrations in tissues increase in the early stage of the inflammatory response and inhibit the entry of T cells into lymphocytes in intestinal tissues. This compound levels in tissues reduce during the resolution of inflammation .
Metabolic Pathways
This compound is formed from ceramide, which is composed of a sphingosine and a fatty acid . Ceramidase, an enzyme primarily present in the plasma membrane, will convert ceramide to sphingosine . Sphingosine is then phosphorylated by sphingosine kinase isoenzymes .
Transport and Distribution
This compound requires a transporter to cross the plasma membrane and a carrier to deliver to its cognate receptors and therefore transduces signaling in autocrine, paracrine, or endocrine fashions . This compound transporter spinster homolog 2 (Spns2), the first identified mammalian transporter of the signaling sphingolipid this compound, has pivotal functions in cancer, the auditory system, ocular development, and inflammatory and autoimmune diseases .
Subcellular Localization
It is known that this compound is more abundant in intestinal tissues as compared to other tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sphinganine-1-phosphate (d18:0) is synthesized from sphinganine through the action of sphingosine kinase. The process involves the phosphorylation of sphinganine, which can be achieved using various kinases under specific conditions .
Industrial Production Methods
Industrial production of sphinganine-1-phosphate (d18:0) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include liquid-liquid extraction followed by reversed-phase liquid chromatography coupled with mass spectrometry for purification and quantification .
Chemical Reactions Analysis
Types of Reactions
Sphinganine-1-phosphate (d18:0) undergoes several types of chemical reactions, including:
Oxidation: This reaction can alter the functional groups on the sphinganine backbone.
Reduction: This reaction can modify the double bonds present in the molecule.
Substitution: This reaction can replace specific functional groups with others, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcome .
Major Products Formed
The major products formed from these reactions include modified sphinganine derivatives, which can have different biological activities and properties compared to the parent compound .
Scientific Research Applications
Sphinganine-1-phosphate (d18:0) has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Sphingosine-1-phosphate (d181): Another bioactive lipid involved in cell signaling and regulation.
Ceramide: A precursor in the sphingolipid metabolism pathway with roles in cell apoptosis and differentiation.
Uniqueness
Sphinganine-1-phosphate (d18:0) is unique due to its specific molecular structure and the distinct biological pathways it influences. Unlike sphingosine-1-phosphate, which acts as an agonist at its receptor, sphinganine-1-phosphate acts as an antagonist, leading to different physiological effects .
Properties
CAS No. |
19794-97-9 |
|---|---|
Molecular Formula |
C18H40NO5P |
Molecular Weight |
381.5 g/mol |
IUPAC Name |
[(2S,3R)-2-azaniumyl-3-hydroxyoctadecyl] hydrogen phosphate |
InChI |
InChI=1S/C18H40NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(20)17(19)16-24-25(21,22)23/h17-18,20H,2-16,19H2,1H3,(H2,21,22,23)/t17-,18+/m0/s1 |
InChI Key |
YHEDRJPUIRMZMP-ZWKOTPCHSA-N |
SMILES |
CCCCCCCCCCCCCCCC(C(COP(=O)(O)O)N)O |
Isomeric SMILES |
CCCCCCCCCCCCCCC[C@H]([C@H](COP(=O)(O)[O-])[NH3+])O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C(COP(=O)(O)[O-])[NH3+])O |
Appearance |
Unit:5 mgSolvent:nonePurity:98+%Physical solid |
physical_description |
Solid |
Synonyms |
[R-(R*,S*)]-2-Amino-1,3-octadecanediol 1-(Dihydrogen Phosphate); (2S,3R)-Sphinganine 1-Phosphate; C18-Dihydrosphingosine 1-Phosphate; Dihydrosphingosine-1-phosphate; Sphinganine 1-Phosphate; (2S,3R)-2-Amino-1,3-octadecanediol 1-(Dihydrogen Phosphate) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B43597.png)


